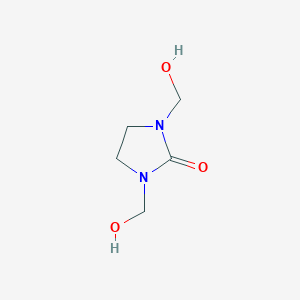

2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

Description

The exact mass of the compound 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(hydroxymethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJOGYWFVNTSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059666 | |

| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-84-5 | |

| Record name | Dimethylolethyleneurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamol TsEM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV678N9PLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(hydroxymethyl)imidazolidin-2-one

Abstract

1,3-Bis(hydroxymethyl)imidazolidin-2-one, also known commercially as Dimethylol Ethylene Urea (DMEU), is a vital cyclic urea derivative with significant applications as a crosslinking agent, most notably in the textile industry for producing permanent press, wrinkle-resistant fabrics.[1][2] Unlike the amorphous, polymeric resins formed from the direct polycondensation of urea and formaldehyde for adhesives, the synthesis of DMEU is a more nuanced process requiring the formation of a specific heterocyclic scaffold prior to functionalization. This guide provides a detailed examination of the scientifically validated synthesis pathway, moving beyond a simplistic view of its precursors. We will dissect the multi-stage reaction, explaining the causal chemistry behind each step, providing a robust experimental protocol, and outlining the critical parameters for successful synthesis.

Core Synthesis Strategy: A Clarified, Two-Stage Pathway

A common misconception is that 1,3-Bis(hydroxymethyl)imidazolidin-2-one can be synthesized by the direct condensation of one urea molecule and one formaldehyde molecule. This reaction does not favor the formation of the required five-membered imidazolidinone ring. The established and reliable synthesis is a two-stage process that ensures high yield and purity of the target molecule.

-

Stage 1: Synthesis of the Imidazolidin-2-one Precursor. The foundational step is the creation of the heterocyclic core. While several routes exist to form 2-imidazolidinone (ethylene urea), a highly effective method for creating its direct precursor involves the reaction of urea with glyoxal. This forms 4,5-dihydroxy-2-imidazolidinone, which is primed for the subsequent reaction.

-

Stage 2: Hydroxymethylation. The cyclic urea precursor is then reacted with formaldehyde in a controlled addition reaction. This step attaches the two critical hydroxymethyl (-CH₂OH) groups to the nitrogen atoms of the ring, yielding the final product, 1,3-Bis(hydroxymethyl)imidazolidin-2-one.

This structured approach is fundamental to understanding and executing the synthesis with precision.

Caption: Overall Two-Stage Synthesis Pathway for DMEU.

Stage 1 Protocol: Synthesis of 4,5-Dihydroxyimidazolidin-2-one

The reaction between urea and glyoxal forms the stable cyclic intermediate. The use of a sulfonic acid catalyst is critical for facilitating the condensation and cyclization.

Mechanism Insight

The reaction proceeds via nucleophilic attack of the urea's amino groups on the carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization and dehydration, catalyzed by the acidic environment, to form the stable five-membered ring. The sulfonic acid, along with its salt, provides a buffered acidic medium that promotes the reaction while preventing unwanted side reactions.

Experimental Protocol

-

Vessel Preparation: Equip a 1-liter, four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Reactant Charging: To the flask, add 290 g of a 40% aqueous glyoxal solution.[3]

-

Urea Addition: Begin stirring and add 126 g of urea (99% purity).[3] Maintain the temperature at 35°C until the urea is fully dissolved.

-

Catalyst Introduction: Add 0.12 g of methanesulfonic acid (70%) and 0.60 g of sodium methanesulfonate (98%).[3] This combination acts as the catalytic system.

-

Initial Reaction: Increase the temperature to 40°C and maintain for 2 hours.[3]

-

Secondary Reaction Phase: Add an additional 0.20 g of sodium methanesulfonate, then increase the temperature to 55°C and continue the reaction for another 2 hours.[3]

-

Completion: The reaction yields an aqueous solution of the 4,5-dihydroxyimidazolidin-2-one intermediate, which can be used directly in the next stage.

Data Summary: Stage 1 Parameters

| Parameter | Value/Reagent | Rationale & Source(s) |

| Primary Reactants | Urea, Glyoxal (40% aq. solution) | Core components for forming the imidazolidinone ring.[3][4] |

| Catalyst System | Methanesulfonic Acid & Sodium Salt | Provides the necessary acidic environment for condensation and cyclization.[3] |

| Temperature Profile | 40°C for 2h, then 55°C for 2h | A staged temperature increase ensures controlled reaction progression.[3] |

| Reaction Time | 4 hours (total) | Sufficient time for high conversion of glyoxal.[3][4] |

Stage 2 Protocol: Hydroxymethylation to Yield DMEU

This stage involves the controlled addition of formaldehyde to the nitrogen atoms of the previously synthesized cyclic urea. This reaction, known as hydroxymethylation or methylolation, is foundational in urea-formaldehyde chemistry.[5][6]

Mechanism Insight

Under neutral to slightly alkaline conditions, the nitrogen atoms of the imidazolidinone ring act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. A phosphate buffer system is employed to maintain the pH in the optimal range, preventing the acid-catalyzed polymerization of formaldehyde while still allowing the addition reaction to proceed efficiently.

Caption: Mechanism of Hydroxymethylation. (Note: The DOT script above is a conceptual representation. A chemical drawing program would be needed to generate the actual molecular structures for a publication.)

Experimental Protocol

-

Buffer Addition: To the solution of the intermediate from Stage 1, add 2.8 g of disodium hydrogen phosphate and 0.20 g of sodium dihydrogen phosphate.[3] This establishes the required pH buffer.

-

Formaldehyde Addition: Prepare a mixture of 300 g of formaldehyde solution (37%).[3] Begin to add this mixture dropwise to the reaction flask over a period of 1-2 hours.

-

Reaction Conditions: Maintain the reaction temperature at 55°C for 3 hours after the formaldehyde addition is complete.[3]

-

Product: The result is a light yellow, transparent aqueous solution of 1,3-Bis(hydroxymethyl)imidazolidin-2-one, which can be used in formulations or further purified if necessary.

Data Summary: Stage 2 Parameters

| Parameter | Value/Reagent | Rationale & Source(s) |

| Primary Reactants | Dihydroxy ethylene urea, Formaldehyde | The cyclic precursor and the source of hydroxymethyl groups.[3] |

| pH Control | Disodium/Sodium Dihydrogen Phosphate | A buffer system to maintain optimal pH for the addition reaction.[3][4] |

| Formaldehyde Ratio | Approx. 2:1 molar ratio to precursor | Stoichiometrically provides two hydroxymethyl groups per molecule.[1] |

| Temperature | 40 - 60°C (55°C optimal) | Balances reaction rate while minimizing side reactions.[3][4] |

| Reaction Time | 2 - 4 hours (3h optimal) | Allows for the complete addition of formaldehyde.[3][4] |

Self-Validating Systems and Quality Control

The integrity of this synthesis relies on validating the consumption of reactants and the formation of the desired product at each stage.

-

Stage 1 Validation: The residual amount of glyoxal should be determined. Methods such as titration or High-Performance Liquid Chromatography (HPLC) can be employed to ensure the reaction has gone to completion.

-

Stage 2 Validation: The final product can be characterized to confirm its identity and purity.

-

HPLC: As demonstrated in the analysis of related methylated DMDHEU compounds, HPLC is a powerful tool for identifying and quantifying N-methylol compounds.[7]

-

¹³C-NMR Spectroscopy: This technique is invaluable for confirming the structure, particularly the chemical shifts of the newly formed hydroxymethyl carbons and the ring carbons.[7][8]

-

Active Group Titration: The content of active methylol formaldehyde groups can be determined through specific titration methods to quantify the yield of the functionalization step.[3]

-

Conclusion for the Professional Audience

The synthesis of 1,3-Bis(hydroxymethyl)imidazolidin-2-one is a precise, two-stage process that requires careful control over catalysts, temperature, and pH. By first constructing the 4,5-dihydroxyimidazolidin-2-one ring from urea and glyoxal, and subsequently performing a controlled hydroxymethylation, researchers can achieve high yields of this important crosslinking agent. This method avoids the uncontrolled polymerization characteristic of traditional urea-formaldehyde resin production and delivers a well-defined molecule essential for advanced applications in the textile and polymer industries. Understanding the causality behind each step—from the acid catalysis in ring formation to the pH-buffered addition of formaldehyde—is paramount for reproducibility and optimization in both laboratory and industrial settings.

References

- Wikipedia. (n.d.). Urea-formaldehyde.

- IntechOpen. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission.

- Britannica. (2026). Urea-formaldehyde resin.

- Capital Resin Corporation. (2021). How Urea-Formaldehyde Is Made and What It's Used In.

- Chemistry For Everyone. (2025). How Is Urea-Formaldehyde Made?. YouTube.

- Patsnap. (n.d.). Improved preparation method of dimethylol dihydroxy ethylene urea. Eureka.

- Wikipedia. (n.d.). Dimethylol ethylene urea.

- Google Patents. (n.d.). CN104710366B - Improved preparation method of dimethylol dihydroxy ethylene urea.

- Wikipedia. (n.d.). Bis(hydroxymethyl)urea.

- Google Patents. (n.d.). CN105713162A - 1,2-Propylene glycol etherification modified DMDHEU resin and synthetic method thereof.

- Royal Society of Chemistry. (2024). Recent advances in the synthesis of highly substituted imidazolidines.

- National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PMC.

- ResearchGate. (n.d.). Synthesis of N, N 0-dimethyl-4,5-dihydroxyethxylen urea.

- Grokipedia. (n.d.). Dimethylol ethylene urea.

- National Institutes of Health. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC.

- Purdue e-Pubs. (n.d.). Synthesis, characterization, and evaluation of methylated derivatives of dmdheu (durable press).

- ResearchGate. (n.d.). Synthesis of DMDHEU The principal reaction of DMDHEU products is the crosslinking of adjacent cellulose molecules, as shown in Figure 2.

- Ottokemi. (n.d.). N,N′-Bis(hydroxymethyl)urea, ≥95%.

- PrepChem.com. (n.d.). Synthesis of 1,3-dimethyl-2-imidazolidinone.

- MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

- Christjanson, P., Pehk, T., & Siimer, K. (2006). Structure formation in urea-formaldehyde resin synthesis. Proc. Estonian Acad. Sci. Chem., 55(4), 212–225.

- Sigma-Aldrich. (n.d.). N,N′-Bis(hydroxymethyl)urea, ≥95%.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea.

- Google Patents. (n.d.). WO1981000566A1 - N-(hydroxymethyl)-n-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl).

- ResearchGate. (2025). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.

- Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.

Sources

- 1. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Improved preparation method of dimethylol dihydroxy ethylene urea - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104710366B - Improved preparation method of dimethylol dihydroxy ethylene urea - Google Patents [patents.google.com]

- 5. irispublishers.com [irispublishers.com]

- 6. youtube.com [youtube.com]

- 7. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]

- 8. vana.kirj.ee [vana.kirj.ee]

A Deep Dive into Durable Press Finishes: The DMEU Cross-Linking Reaction with Cellulosic Materials

An In-depth Technical Guide for Researchers and Material Scientists

Abstract

The enhancement of cellulosic materials, particularly cotton, to impart wrinkle resistance and dimensional stability is a cornerstone of textile finishing. Among the various cross-linking agents developed, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU) has been a significant player. This technical guide provides a comprehensive exploration of the DMEU cross-linking reaction with cellulosic materials. It delves into the fundamental chemical principles, reaction mechanisms, critical process parameters, and a suite of analytical techniques for thorough characterization of the modified materials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and textile engineering, offering both foundational knowledge and practical insights for experimental design and interpretation.

Introduction: The Quest for Wrinkle-Free Cellulosics

Cellulose, a natural polymer composed of repeating β-D-glucopyranose units, is the primary structural component of plant cell walls and the most abundant organic polymer on Earth. Its inherent properties, such as high tensile strength, breathability, and hydrophilicity, make it a desirable material for textiles. However, the abundance of hydroxyl (-OH) groups along the cellulose chains leads to the formation of extensive hydrogen bond networks. While these bonds contribute to the material's strength, they are also the root cause of wrinkling. When cellulosic fabrics are subjected to stress, particularly in the presence of moisture, these hydrogen bonds break and reform in new positions, leading to the formation of creases.

To overcome this limitation, chemical cross-linking agents are employed to create covalent bonds between adjacent cellulose chains. These cross-links act as "molecular springs," preventing the chains from slipping past one another and helping the fabric return to its original shape after deformation. DMEU is one such cross-linking agent that has been historically used to impart "durable press" or "wrinkle-free" properties to cellulosic textiles.[1]

The Cross-Linking Agent: Understanding DMEU

DMEU, or 1,3-bis(hydroxymethyl)-tetrahydro-2-imidazolone, is a derivative of urea and formaldehyde.[1] Its chemical structure features two reactive hydroxymethyl (-CH₂OH) groups, which are capable of forming ether linkages with the hydroxyl groups of cellulose under appropriate conditions.

The synthesis of DMEU involves the condensation reaction of formaldehyde with ethylene urea. This process is typically carried out at elevated temperatures, which can be reduced with the use of an acid catalyst.[1]

The Core of the Matter: The Cross-Linking Reaction Mechanism

The cross-linking of cellulose with DMEU is a multi-step process that occurs in the amorphous regions of the cellulose fibers. The crystalline regions are generally less accessible to the chemical reagents. The reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), which facilitates the formation of a carbocation intermediate.

The proposed mechanism can be summarized as follows:

-

Activation of DMEU: In the presence of an acid catalyst and heat, a proton (H⁺) from the catalyst attacks one of the hydroxymethyl groups of DMEU, leading to the formation of a resonance-stabilized carbocation and the elimination of a water molecule.

-

Electrophilic Attack: The highly reactive carbocation then undergoes an electrophilic attack on a hydroxyl group of a cellulose chain, forming a covalent ether bond.

-

Cross-linking: The second hydroxymethyl group on the DMEU molecule can then react with a hydroxyl group on an adjacent cellulose chain through the same mechanism, thus forming a cross-link.

This process effectively bridges two cellulose polymer chains, imparting dimensional stability and crease recovery to the fabric.[2][3]

Caption: Simplified reaction pathway for DMEU cross-linking of cellulose.

Experimental Protocol: A Practical Guide

The successful application of DMEU for wrinkle-free finishing involves a "pad-dry-cure" method.[2][4] The following is a generalized protocol, and optimization is often required based on the specific substrate and desired properties.

Materials and Reagents

-

Cellulosic Substrate: Cotton fabric (scoured and bleached)

-

Cross-linking Agent: 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU)

-

Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Wetting Agent: Non-ionic surfactant

-

Softener: Polyethylene emulsion (optional, to improve fabric hand)

-

Deionized Water

Pad-Dry-Cure Procedure

-

Preparation of the Finishing Bath:

-

Dissolve the desired concentration of DMEU (e.g., 30-100 g/L) and catalyst (e.g., 15-30 g/L) in deionized water.[3][4]

-

Add a small amount of wetting agent (e.g., 1-2 g/L) to ensure uniform fabric wetting.

-

If desired, add a softener to the bath.

-

Adjust the pH of the solution if necessary, typically to a mildly acidic range (pH 4-6).

-

-

Padding:

-

Immerse the cellulosic fabric in the finishing bath, ensuring complete saturation.

-

Pass the fabric through a padder (a set of rollers) to squeeze out excess liquid and achieve a specific wet pick-up (typically 70-80%).

-

-

Drying:

-

Dry the padded fabric in a stenter or oven at a temperature of approximately 100-120°C for a few minutes to remove water.[4]

-

-

Curing:

-

After-washing:

-

Thoroughly wash the cured fabric with a detergent solution to remove any unreacted chemicals and by-products.

-

Rinse with water and dry.

-

Caption: The pad-dry-cure workflow for DMEU treatment of cellulosic fabrics.

Characterization of Cross-Linked Cellulosic Materials

A comprehensive evaluation of the effects of DMEU treatment requires a multi-faceted analytical approach.

Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the chemical changes in cellulose after cross-linking. The formation of ether linkages (C-O-C) between DMEU and cellulose can be observed. Changes in the hydroxyl (-OH) stretching region (around 3300 cm⁻¹) can indicate the consumption of hydroxyl groups.[5][6] The presence of characteristic peaks from the DMEU molecule can also be detected in the treated samples.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy can provide detailed structural information about the cross-linked cellulose.[9][10][11][12] It can be used to identify the carbon atoms involved in the cross-links and to quantify the degree of cross-linking by comparing the signal intensities of the cross-linker carbons to those of the cellulose anhydroglucose unit.[9][11]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The thermal stability of cellulose is often altered by cross-linking. TGA can reveal changes in the decomposition temperature and char yield of the treated fabric, providing insights into the extent of the cross-linking reaction.[13][14]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to study the thermal transitions of the material, such as glass transition and melting. The cross-linking reaction itself can sometimes be observed as an endothermic or exothermic event.[5][13][14][15][16] DSC can also be used to investigate the interaction of water with the modified cellulose.

Performance and Property Evaluation

-

Crease Recovery Angle (CRA): This is a direct measure of the wrinkle resistance of the fabric. A higher crease recovery angle indicates better performance.

-

Mechanical Properties: The tensile strength and tear strength of the fabric are important parameters to evaluate. While cross-linking improves wrinkle resistance, it can sometimes lead to a reduction in these mechanical properties due to the embrittlement of the fibers.[17][18]

-

Quantification of Cross-linking:

-

Nitrogen Content Analysis: Since DMEU contains nitrogen, methods like the Kjeldahl method can be used to determine the nitrogen content of the treated fabric, which can be correlated to the amount of cross-linker fixed to the cellulose.[19]

-

Swelling Tests: The degree of cross-linking can be indirectly assessed by measuring the swelling of the fabric in a suitable solvent. A higher degree of cross-linking will restrict swelling.[20]

-

| Property | Analytical Technique | Typical Observation after DMEU Treatment |

| Chemical Structure | FTIR Spectroscopy | Appearance of new peaks corresponding to ether linkages and DMEU structure; decrease in -OH band intensity. |

| Solid-State ¹³C NMR | New signals from the cross-linker carbons; changes in cellulose carbon signals. | |

| Thermal Stability | TGA | Altered decomposition temperature and char yield. |

| DSC | Shift in thermal transition temperatures. | |

| Performance | Crease Recovery Angle | Significant increase. |

| Tensile/Tear Strength | Often a decrease. | |

| Degree of Cross-linking | Nitrogen Analysis (Kjeldahl) | Increased nitrogen content. |

| Swelling Tests | Reduced swelling in solvents. | |

| Table 1: Summary of analytical techniques and expected outcomes for DMEU-treated cellulose. |

A Critical Consideration: Formaldehyde Release

A significant drawback associated with DMEU and other formaldehyde-based cross-linking agents is the potential for formaldehyde release from the finished fabric.[21][22] Formaldehyde is a known irritant and a probable human carcinogen.[23][24] Release can occur due to:

-

Unreacted DMEU: Incomplete reaction during the curing process.

-

Hydrolysis of Cross-links: The ether bonds formed can hydrolyze over time, especially under acidic or humid conditions, releasing formaldehyde.

The amount of formaldehyde released is influenced by factors such as the concentration of the finishing agent, catalyst concentration, curing temperature and time, and the pH of the fabric.[21][22] Regulatory bodies in many countries have set strict limits on the amount of free and hydrolyzable formaldehyde in textiles.[24] This has driven research into low-formaldehyde and formaldehyde-free cross-linking agents.

Conclusion and Future Outlook

The cross-linking of cellulosic materials with DMEU represents a mature and well-understood technology for imparting durable press properties. The reaction proceeds via an acid-catalyzed mechanism, forming stable ether linkages between cellulose chains. A thorough characterization of the modified material requires a combination of spectroscopic, thermal, and performance-based analyses.

However, the concerns over formaldehyde release have led to a decline in the use of DMEU in many applications. The future of wrinkle-free finishing for cellulosic materials lies in the development and optimization of environmentally benign, formaldehyde-free cross-linking systems. Research into polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA), has shown significant promise in this area.[25][26] Nevertheless, the principles and analytical methodologies established through the study of DMEU continue to provide a valuable foundation for the development of the next generation of high-performance, sustainable cellulosic materials.

References

-

Capitani, D., Del Nobile, M. A., Mensitieri, G., Sannino, A., & Segre, A. L. (2000). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. Macromolecules, 33(2), 430-437. [Link]

-

Capitani, D., Del Nobile, M. A., Mensitieri, G., Sannino, A., & Segre, A. L. (2000). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. American Chemical Society. [Link]

-

Stuart, T. (1999). Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). ResearchGate. [Link]

-

Capitani, D., Del Nobile, M. A., Mensitieri, G., Sannino, A., & Segre, A. L. (2000). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. CoLab. [Link]

-

Sannino, A., Capitani, D., & Segre, A. L. (2001). Probing the degree of crosslinking of a cellulose based superabsorbing hydrogel through traditional and NMR techniques. ResearchGate. [Link]

-

Yıldız, E. Z., & Pamuk, O. (2018). Crosslinking of cellulose with DMDHEU. ResearchGate. [Link]

-

Li, B., Dong, Y., Wang, P., & Cui, G. (2015). Formaldehyde Release from DMDHEU Fabrics. Scribd. [Link]

-

Hossain, M. A. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Iris Publishers. [Link]

-

Wilson, O. (2019). 13C solids CP-MAS NMR spectra of cellulose and its cross-linked forms. ResearchGate. [Link]

-

Li, B., Dong, Y., Wang, P., & Cui, G. (2016). Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. ResearchGate. [Link]

-

Zhang, Y., & Zhang, X. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. MDPI. [Link]

-

Gherman, A., et al. (2022). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. MDPI. [Link]

-

Rahman, M. M. (2019). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press. Scientific & Academic Publishing. [Link]

-

Lionetto, F., Sannino, A., & Maffezzoli, A. (2003). Evaluation of the Degree of Cross-Linking of Cellulose-Based Superabsorbent Hydrogels: A Comparison between Different Techniques. ResearchGate. [Link]

-

Yang, S., et al. (2021). Dopamine-Mediated Pre-Crosslinked Cellulose/Polyurethane Block Elastomer for the Preparation of Robust Biocomposites. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Dimethylol ethylene urea. [Link]

-

Yang, C. Q. (2013). Crosslinking: A Route to Improve Cotton. AATCC. [Link]

-

Emsley, A. M., & Stevens, G. C. (1994). ATR–FTIR spectra of deuterated bacterial cellulose equilibrated with H2O and D2O. Cellulose, 1(1), 26-41. [Link]

-

Sadeghifar, H., & Ragauskas, A. (2017). Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose. ResearchGate. [Link]

-

Wang, C., et al. (2023). Mechanism of crosslinking cellulose and polymeric methylene diphenyl diisocyanate. ResearchGate. [Link]

-

Wilson, O. (2019). DSC profiles of cellulose and its cross-linked forms. ResearchGate. [Link]

- Smith, J. (1983). Treating cellulose textile fabrics with dimethylol dihydroxyethyleneurea-polyol.

-

Almendros, G., & González-Vila, F. J. (2012). FTIR spectra of the original cellulose (a) and of cellulose treated with DMSO + 6% H2SO4 (b). ResearchGate. [Link]

-

Kondo, T., & Sawatari, C. (2005). FTIR analysis of cellulose treated with sodium hydroxide and carbon dioxide. PubMed. [Link]

-

Park, S., Venditti, R. A., Jameel, H., & Pawlak, J. J. (2006). Drying Behavior of Cellulose Fibers Characterized by Thermal Analysis. Tappi Journal, 5(7), 2-8. [Link]

-

Thomas, N., et al. (2024). Dual cross-linked cellulose based hydrogel films. Materials Advances. [Link]

-

Cotton Incorporated. (n.d.). FORMALDEHYDE IN TEXTILES. [Link]

-

OEcotextiles. (2011). Formaldehyde in your fabrics. [Link]

-

DeGroot, D. W., & Williams, J. D. (2010). The effect of clothing care activities on textile formaldehyde content. PubMed. [Link]

-

Wong, C. W., et al. (2023). Reaction conditions and the yield of the cellulose hydrogels. ResearchGate. [Link]

-

Krause, A., & Militz, H. (2003). Effect of treatments with 1,3-dimethylol-4,5-dihydroxy- ethyleneurea (DMDHEU) on the tensile properties of wood. CORE. [Link]

-

Luu Thi, T., et al. (2024). Influences of crosslinker and molecular weight of chitosan on physico-chemical properties of antibacterial treated cotton fabrics. Cellulose Chemistry and Technology. [Link]

-

Al-Faifi, Z. I., Elhaes, H., & Ibrahim, M. A. (2017). FTIR spectrum of cellulose treated as compared with the untreated cellulose. ResearchGate. [Link]

-

Nogi, M., & Yano, H. (2014). (a) TGA and (b) DGA curves of the regenerated and cross-linked (sample B) cellulose thin films. ResearchGate. [Link]

-

Krause, A., & Militz, H. (2003). Effect of treatments with 1,3- dimethylol-4,5-dihydroxy- ethyleneurea (DMDHEU) on the tensile properties. Research Collection. [Link]

-

Rahman, M. A., & Haque, M. E. (2021). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC. [Link]

-

Berkeley Center for Green Chemistry. (2013). NEW APPROACHES IN COTTON CROSSLINKING. [Link]

-

Kim, B. S., & Lee, E. S. (2010). Cross linking Reactions of Oxidized Cellulose Fiber. I. Reactions Between Dialdehyde Cellulose and Multifunctional Amines on Lyocell Fabric. ResearchGate. [Link]

-

Garside, P., & Wyeth, P. (2022). Differentiating between Natural and Modified Cellulosic Fibres Using ATR-FTIR Spectroscopy. MDPI. [Link]

-

Jawaid, M., & Khalil, H. P. S. A. (2018). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of PLA/Cellulose Composites. Taylor & Francis eBooks. [Link]

-

Vlădescu, A., et al. (2023). Thermal and Viscoelastic Responses of Selected Lignocellulosic Wastes: Similarities and Differences. MDPI. [Link]

-

Taylor, J. M., & Ristic, R. I. (2017). Evaluation of the Mechanical Properties of Lyocell Textile Materials Crosslinked with 2,4-Diacrylamidobenzenesulfonic Acid Under Swollen and Nonswollen Conditions. ResearchGate. [Link]

-

Contardi, M., et al. (2021). Chemically Crosslinked Methylcellulose Substrates for Cell Sheet Engineering. IRIS . [Link]

-

Sallach, R. E., et al. (2013). Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. PMC - PubMed Central. [Link]

Sources

- 1. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]

- 4. irispublishers.com [irispublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. FTIR analysis of cellulose treated with sodium hydroxide and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. Drying Behavior of Cellulose Fibers Characterized by Thermal Analysis [repository.lib.ncsu.edu]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Research Collection | ETH Library [research-collection.ethz.ch]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. cottoninc.com [cottoninc.com]

- 24. oecotextiles.blog [oecotextiles.blog]

- 25. aatcc.org [aatcc.org]

- 26. Cellulose Chemistry and Technology [cellulosechemtechnol.ro]

A Comprehensive Spectroscopic and Analytical Guide to 1,3-bis(hydroxymethyl)-2-imidazolidinone

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-bis(hydroxymethyl)-2-imidazolidinone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established analytical protocols with theoretical predictions and data from analogous structures, this guide serves as a vital resource for the characterization and quality control of this compound.

Introduction: The Molecular Profile of 1,3-bis(hydroxymethyl)-2-imidazolidinone

1,3-bis(hydroxymethyl)-2-imidazolidinone (CAS No. 136-84-5) is a derivative of ethyleneurea, featuring hydroxymethyl groups on both nitrogen atoms of the imidazolidinone ring.[1][2] Its molecular structure, C₅H₁₀N₂O₃, lends itself to applications as a crosslinking agent and as a building block in organic synthesis.[3][4] Accurate spectroscopic characterization is paramount for verifying its identity, purity, and stability in research and manufacturing settings. This guide elucidates the expected spectroscopic signatures of this molecule, providing a foundational reference for its analysis.

Molecular Structure and Key Features

Caption: Chemical structure of 1,3-bis(hydroxymethyl)-2-imidazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1,3-bis(hydroxymethyl)-2-imidazolidinone. Due to the absence of readily available experimental spectra in public databases, the following analysis is based on established chemical shift principles and data from structurally similar compounds.[5][6]

Experimental Protocol for NMR Spectroscopy

A standardized approach for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: A typical workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectrum Analysis

The key vibrational modes expected for 1,3-bis(hydroxymethyl)-2-imidazolidinone are:

-

O-H Stretch: A strong and broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl groups, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the methylene groups.

-

C=O Stretch: A strong, sharp peak between 1650 and 1700 cm⁻¹ is indicative of the carbonyl group of the cyclic urea.

-

C-N Stretch: The C-N stretching vibrations are expected to appear in the 1200-1350 cm⁻¹ range.

| Predicted IR Absorption Data | ||

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Alcohol) |

| 2850 - 3000 | Medium | C-H Stretch (Alkane) |

| 1650 - 1700 | Strong, Sharp | C=O Stretch (Amide/Urea) |

| 1200 - 1350 | Medium | C-N Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

Workflow for EI-MS Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1,3-bis(hydroxymethyl)-2-imidazolidinone is 146.14 g/mol . [1][2]The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 146.

Key fragmentation pathways are likely to involve:

-

Loss of a hydroxymethyl radical (-•CH₂OH): This would result in a fragment ion at m/z 115.

-

Loss of formaldehyde (CH₂O): A common fragmentation for N-hydroxymethyl compounds, leading to a fragment at m/z 116.

-

Cleavage of the imidazolidinone ring: This can lead to various smaller fragments.

Predicted Fragmentation Pattern

Caption: Predicted major fragmentation pathways for 1,3-bis(hydroxymethyl)-2-imidazolidinone.

| Predicted Mass Spectrometry Data | |

| m/z Value | Assignment |

| 146 | Molecular Ion [M]⁺ |

| 116 | [M - CH₂O]⁺ |

| 115 | [M - •CH₂OH]⁺ |

Safety and Handling

As with any chemical reagent, 1,3-bis(hydroxymethyl)-2-imidazolidinone should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. ResearchGate. [Link]

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE. precisionFDA. [Link]

-

136-84-5 | 1,3-Bis(hydroxymethyl)-2-imidazolidinone. Pharmaffiliates. [Link]

-

120-93-4|2-Imidazolidinone|Kaimosi BioChem Tech Co., Ltd. [Link]

-

1,3-Bis(hydroxymethyl)urea - 1H NMR - Chemical Shifts. SpectraBase. [Link]

-

2-Imidazolidinethione. NIST WebBook. [Link]

-

MS fragmentation pattern for the imidazolidines. ResearchGate. [Link]

-

1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE. gsrs. [Link]

-

Urea, 2TMS derivative. NIST WebBook. [Link]

-

Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. [Link]

-

¹H spectrum for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione 6. [Link]

-

1,3-Bis(hydroxymethyl)-2-imidazolidinone. Synergy Analytical Laboratory Inc. [Link]

-

1,3-Diacetyl-2-imidazolidinone | C7H10N2O3 | CID 538355. PubChem. [Link]

-

(Hydroxymethyl)urea 1000-82-4 wiki. [Link]

-

Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. ResearchGate. [Link]

- Synthesis method of 2-imidazolidinone.

-

Fragments of 1 H NMR spectra of... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Rapid Acquisition of 103Rh Solid-State NMR Spectra by 31P Detection and Sideband Selective Methods. NIH. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

IR Absorption Table. [Link]

-

1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661. PubChem. [Link]

- Process for producing 1,3-dimethyl-2-imidazolidinone.

-

2-Imidazolidinone. NIST WebBook. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Nitrogen NMR. [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

-

FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e …. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | C5H10N2O3 | CID 73539. PubChem. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Laboratory Handling of Dimethylol Ethylene Urea

Introduction: Understanding Dimethylol Ethylene Urea (DMEU) in the Research Context

Dimethylol ethylene urea (DMEU), systematically known as 1,3-Bis(hydroxymethyl)imidazolidin-2-one, is a colorless, solid organic compound synthesized from the condensation of urea and formaldehyde.[1][2] Primarily utilized in the textile industry as a crosslinking agent to impart wrinkle resistance, its unique chemical properties also lend it to specialized applications within materials science and polymer chemistry research.[2]

However, the utility of DMEU in a laboratory setting is intrinsically linked to its chemical nature as a formaldehyde derivative .[1] Under certain conditions, such as heat or acidic environments, DMEU can release free formaldehyde, a known human carcinogen and potent sensitizer.[1][2] This critical characteristic dictates all health and safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with DMEU, ensuring a safe and controlled laboratory environment. The causality behind each recommendation is explained to foster a foundational understanding of safe handling, rather than rote compliance.

Hazard Identification and Risk Profile

The primary health concerns associated with DMEU stem from its potential to act as a skin sensitizer and its classification as a potential carcinogen due to its identity as a formaldehyde-releasing agent.[1] The World Health Organization's International Agency for Research on Cancer (IARC) designated formaldehyde as a human carcinogen in 2004, a classification that extends to its derivatives.[1]

Key Hazards:

-

Carcinogenicity: Suspected of causing cancer through inhalation.[1]

-

Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3]

-

Irritation: A mild irritant to skin and eyes.[1]

-

Reactivity: May react with strong oxidizing agents, acids, and bases.[4]

Physical and Chemical Properties

Understanding the physical properties of DMEU is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 136-84-5 | [1] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1] |

| Molar Mass | 146.14 g/mol | [1] |

| Appearance | White/colorless solid resin | [1] |

| Melting Point | 101 to 103 °C (214 to 217 °F) | [1] |

| Boiling Point | 342.6 ± 27 °C | [1] |

| Solubility in Water | 72 g/L (at 25 °C) | [1] |

| Flash Point | 161.0 ± 23.7 °C | [1] |

Exposure Control: A Proactive Safety Paradigm

Given the absence of specific Occupational Exposure Limits (OELs) for DMEU, all exposure control strategies must be benchmarked against the well-established limits for formaldehyde . This conservative approach is scientifically justified because formaldehyde is the primary toxicant of concern.

Occupational Exposure Limits for Formaldehyde

Adherence to these limits is mandatory when handling DMEU, especially during procedures with the potential for aerosolization or thermal degradation.

| Regulatory Body | Limit Type | Value | Notes |

| OSHA | PEL (8-hr TWA) | 0.75 ppm | Permissible Exposure Limit; Time-Weighted Average |

| STEL (15-min) | 2 ppm | Short-Term Exposure Limit | |

| Action Level | 0.5 ppm | 8-hr TWA, triggers increased monitoring | |

| NIOSH | REL (10-hr TWA) | 0.016 ppm | Recommended Exposure Limit |

| Ceiling (15-min) | 0.1 ppm | Ceiling limit, not to be exceeded | |

| ACGIH | TLV (Ceiling) | 0.3 ppm | Threshold Limit Value, concentration not to be exceeded |

Source(s): OSHA 29 CFR 1910.1048, NIOSH, ACGIH

The Hierarchy of Controls

A multi-layered approach to risk mitigation is paramount. The "Hierarchy of Controls" is a self-validating system that prioritizes institutional and engineering solutions over individual actions.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

-

Elimination/Substitution: The most effective control is to assess if DMEU can be replaced with a less hazardous, non-formaldehyde-releasing alternative, such as dimethylol dihydroxy ethylene urea (DMDHEU), where scientifically viable.[2]

-

Engineering Controls: All work involving DMEU powder or solutions must be conducted within a certified chemical fume hood or with local exhaust ventilation to capture any potential formaldehyde release at the source.

-

Administrative Controls: Establish Standard Operating Procedures (SOPs) for all tasks involving DMEU. Clearly designate work areas, and ensure all personnel receive documented training on the hazards and handling procedures.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with higher-level controls.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical to prevent dermal and respiratory exposure.

Hand Protection

Disposable nitrile, neoprene, or natural rubber gloves provide adequate protection for incidental contact.[5] For tasks involving prolonged contact or immersion, heavier-duty butyl or nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

| Glove Material | Formaldehyde Resistance | General Recommendation |

| Butyl Rubber | Very Good | Recommended for prolonged contact or immersion |

| Nitrile | Excellent | Recommended for general handling and incidental contact |

| Neoprene | Excellent | Good alternative to Nitrile |

| Natural Rubber | Good | Suitable for incidental contact |

| PVC | Fair | Not recommended for prolonged contact |

Source(s): OSHA, Chemical Resistance Charts

Eye and Face Protection

Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[5] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

A lab coat or chemically resistant apron must be worn to protect against skin contact.[5] Ensure clothing is fire/flame resistant and impervious.

Respiratory Protection

Respiratory protection is generally not required when work is conducted within a properly functioning chemical fume hood. If engineering controls are insufficient to maintain exposure below the formaldehyde OELs, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge must be used.

Laboratory Protocols: From Benchtop to Disposal

These protocols are designed as self-validating systems to ensure safety at each stage of the experimental workflow.

Protocol for Safe Handling and Solution Preparation

-

Preparation: Before starting, confirm the chemical fume hood is operational. Assemble all necessary equipment, including PPE, glassware, weigh paper, and waste containers.

-

Don PPE: Put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Weighing: Conduct all weighing of solid DMEU inside the fume hood. Use a disposable weigh boat or paper to avoid contaminating the balance.

-

Dissolution: Slowly add the weighed DMEU to the solvent in a beaker or flask, also within the fume hood. Gentle stirring may be required. Avoid heating unless specified by the experimental protocol, as this can increase formaldehyde release.

-

Transfer: Use a funnel when transferring solutions to prevent spills.

-

Labeling: Immediately label the prepared solution container with the chemical name (Dimethylol Ethylene Urea), concentration, date, and appropriate hazard warnings ("Suspected Carcinogen," "Skin Sensitizer").

-

Decontamination: Wipe down the work surface inside the fume hood with a suitable decontaminant (e.g., soap and water) after completion.

-

Waste Disposal: Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a dedicated, sealed hazardous waste container.

Storage Requirements

Store DMEU in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill Response Workflow

The appropriate response depends on the scale of the spill. All personnel should be trained to differentiate between a minor incidental spill and a major emergency.

Caption: Differentiated workflow for minor and major spills of DMEU.

Firefighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal

All DMEU waste, including contaminated materials, must be treated as hazardous chemical waste.

-

Containment: Collect waste in suitable, closed, and clearly labeled containers.[5]

-

Segregation: Do not mix DMEU waste with other incompatible waste streams.

-

Disposal: Arrange for disposal through a licensed chemical destruction facility or according to institutional and local environmental regulations. Do not discharge to sewer systems or the environment.[5]

Conclusion

The safe use of dimethylol ethylene urea in a laboratory setting is achievable through a comprehensive understanding of its risk profile, centered on its nature as a formaldehyde-releasing agent. By implementing the hierarchy of controls, adhering to stringent PPE and handling protocols, and being prepared for emergencies, researchers can effectively mitigate the associated hazards. This proactive and informed approach to safety ensures that the scientific potential of DMEU can be explored without compromising the health and well-being of laboratory personnel.

References

-

Title: Formaldehyde - IDLH Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

-

Title: Dimethylol dihydroxy ethylene urea, modified Source: Chemotechnique Diagnostics URL: [Link]

-

Title: 1910.1048 - Formaldehyde. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: OSHA Fact Sheet - Formaldehyde Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: Dimethylol ethylene urea - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Dimethylol ethylene urea - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Formaldehyde — A Common Air Pollutant Source: Chemical Insights Research Institute URL: [Link]

-

Title: ETHYLENE UREA Source: Ataman Kimya URL: [Link]

Sources

The Ascendant Role of 2-Imidazolidinone Derivatives in Advanced Polymer Chemistry: A Technical Guide

Abstract

The 2-imidazolidinone scaffold, a five-membered cyclic urea, has emerged as a versatile and highly valuable building block in the realm of modern polymer chemistry. Beyond its established roles in pharmaceuticals and as a formaldehyde scavenger, its derivatives are gaining significant traction as monomers for the synthesis of advanced functional polymers. This in-depth technical guide provides a comprehensive literature review of the synthesis, polymerization, and characterization of polymers derived from 2-imidazolidinone. We will explore the nuances of monomer synthesis, delve into the mechanistic aspects of polymerization with a focus on ring-opening polymerization, and elucidate the structure-property relationships that govern the performance of the resultant poly(ethylene urea)s and related copolymers. Furthermore, this guide will highlight the burgeoning applications of these materials, particularly in the biomedical field, where their unique combination of properties, including potential biocompatibility and hydrolytic stability, positions them as materials of significant future impact.

Introduction: The 2-Imidazolidinone Moiety as a Privileged Monomer

2-Imidazolidinone, also known as ethylene urea, is a heterocyclic compound featuring a cyclic urea structure.[1] Its derivatives, particularly those with substitutions on the nitrogen atoms, offer a unique combination of chemical reactivity and structural rigidity, making them attractive candidates for monomer synthesis. The presence of the urea functionality within the polymer backbone imparts distinct properties, including high thermal stability and the capacity for strong hydrogen bonding, which significantly influences the macroscopic properties of the resulting materials. This guide will navigate the scientific landscape of polymers derived from these intriguing cyclic monomers, providing researchers and drug development professionals with a foundational understanding of their potential.

Synthesis of 2-Imidazolidinone Monomers

The journey to advanced polymers begins with the precise synthesis of the monomeric units. A variety of synthetic routes to 2-imidazolidinone and its N-substituted derivatives have been established, offering chemists a toolbox to tailor monomer structure for specific polymer properties.

Classical Synthesis of the 2-Imidazolidinone Core

The parent 2-imidazolidinone ring is typically synthesized via the condensation reaction of ethylenediamine with a carbonyl source. Urea is a common and cost-effective carbonyl donor, reacting with ethylenediamine at elevated temperatures to yield ethylene urea and ammonia.[2]

Experimental Protocol: Synthesis of 2-Imidazolidinone from Ethylenediamine and Urea

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a distillation condenser, combine ethylenediamine and urea in a 1:1 molar ratio.

-

Heating: Gradually heat the mixture to 240-260 °C. Ammonia gas will evolve as the condensation reaction proceeds.

-

Reaction Monitoring: Continue heating until the evolution of ammonia ceases, indicating the completion of the reaction.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Synthesis of N-Substituted 2-Imidazolidinone Derivatives

For the creation of functional polymers, N-substituted 2-imidazolidinones are of paramount importance. These can be synthesized through various methods, including the reaction of N,N'-disubstituted ethylenediamines with phosgene or its equivalents, or by direct alkylation or arylation of the parent 2-imidazolidinone. A notable method involves the palladium-catalyzed carboamination of N-allylureas, which allows for the synthesis of a wide range of substituted imidazolidin-2-ones.[3][4]

Polymerization of 2-Imidazolidinone Derivatives: A Mechanistic Exploration

The transformation of 2-imidazolidinone monomers into high-molecular-weight polymers can be achieved through several polymerization techniques. While polycondensation methods are established for producing polyureas, the ring-opening polymerization (ROP) of cyclic ureas presents a promising avenue for creating well-defined polymer architectures.

Ring-Opening Polymerization (ROP): The Path to Controlled Architectures

Living polymerization techniques, where chain termination and transfer reactions are absent, are highly desirable for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[5][6][7] Anionic ring-opening polymerization (AROP) is a particularly powerful method for the polymerization of cyclic monomers.

While the direct AROP of 2-imidazolidinone itself is not extensively documented, the polymerization of N-substituted derivatives is a key area of research. The presence of substituents on the nitrogen atoms is crucial to prevent side reactions associated with the acidic N-H protons.

3.1.1. Anionic Ring-Opening Polymerization (AROP) of N,N'-Disubstituted 2-Imidazolidinones

The AROP of N,N'-disubstituted 2-imidazolidinones can be initiated by strong bases, such as organolithium compounds or alkali metal alkoxides. The polymerization proceeds via a nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the opening of the five-membered ring and the formation of a propagating urea anion.

Figure 1: Anionic Ring-Opening Polymerization of N,N'-Disubstituted 2-Imidazolidinone.

3.1.2. Role of N-Heterocyclic Carbenes (NHCs) in ROP

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of polymerization reactions, including the ROP of cyclic esters and carbonates.[3][8][9] Their strong nucleophilicity allows them to effectively initiate the polymerization of cyclic monomers. The use of NHCs in the ROP of 2-imidazolidinone derivatives is a promising area of investigation, potentially offering a metal-free route to well-defined poly(ethylene urea)s.[4][10]

Polycondensation Reactions

Polyureas are traditionally synthesized via the polycondensation reaction of diamines and diisocyanates.[11][12][13] While this method does not directly involve the ring-opening of 2-imidazolidinone, the resulting polyurea backbone is structurally analogous to that obtained from the ROP of ethylene urea. Understanding the properties of polyureas synthesized by polycondensation provides valuable insights into the expected characteristics of polymers derived from 2-imidazolidinone.

Structure-Property Relationships of Poly(ethylene urea)s

The properties of polymers derived from 2-imidazolidinone are intrinsically linked to their chemical structure, particularly the nature of the substituents on the nitrogen atoms and the overall polymer architecture.

Thermal Properties

The urea linkage is known for its high thermal stability due to strong intermolecular hydrogen bonding. Consequently, poly(ethylene urea)s are expected to exhibit good thermal resistance. The thermal degradation of related urea-formaldehyde resins has been studied, providing a basis for understanding the decomposition mechanisms.[14][15][16] The thermal stability of these polymers is a critical factor for their processing and application in demanding environments.

| Polymer System | Decomposition Onset Temperature (°C) | Reference |

| Urea-Formaldehyde Resin | ~200-250 | [14][15] |

| Polyurethanes (for comparison) | Varies widely (250-350) | [17] |

Table 1: Representative Thermal Stability Data of Related Polymer Systems.

Mechanical Properties

The mechanical properties of poly(ethylene urea)s are heavily influenced by the degree of crystallinity and the strength of intermolecular forces. The regular arrangement of urea groups can lead to the formation of crystalline domains, which act as physical crosslinks, enhancing the strength and modulus of the material. The mechanical properties of blends containing urea-formaldehyde have been investigated, suggesting that the urea component can contribute to improved stiffness.

Hydrolytic Stability

The hydrolytic stability of the urea bond is a key feature of these polymers. Polyureas generally exhibit good resistance to hydrolysis, particularly in comparison to polyesters.[8][9] This property is highly advantageous for applications where the material will be exposed to aqueous environments, such as in biomedical devices or coatings. The hydrolytic stability of polyureas is influenced by the steric hindrance around the urea linkage and the overall hydrophobicity of the polymer.

Applications in Polymer Chemistry and Beyond

The unique combination of properties offered by polymers derived from 2-imidazolidinone derivatives opens up a wide range of potential applications.

Biomedical Applications

The potential biocompatibility and hydrolytic stability of polyureas make them excellent candidates for biomedical applications.[18][19][20][21][22][23] Polymers from cyclic monomers, in general, have been extensively explored for drug delivery, tissue engineering, and medical implants.[5][6][17][24][25] The ability to introduce functional groups onto the polymer backbone via the N-substituents of the 2-imidazolidinone monomer allows for the attachment of drugs, targeting ligands, or other bioactive molecules.

Figure 2: Potential Biomedical Applications of Poly(ethylene urea) Derivatives.

High-Performance Materials

The high thermal stability and potential for strong intermolecular interactions make poly(ethylene urea)s suitable for applications as high-performance thermoplastics and engineering plastics. They can be considered for use in automotive components, electronics, and other areas where robust materials are required.

Functional Coatings and Adhesives

The strong hydrogen bonding capability of the urea groups can lead to excellent adhesion to a variety of substrates. This makes polymers derived from 2-imidazolidinone promising candidates for use in advanced coatings and adhesives.

Future Outlook and Conclusion

The exploration of 2-imidazolidinone derivatives in polymer chemistry is a rapidly evolving field with immense potential. While the direct ring-opening polymerization of these cyclic ureas is an area that warrants more in-depth investigation, the foundational knowledge of polyurea chemistry and the synthesis of functionalized monomers provide a strong basis for future advancements. The ability to precisely control polymer architecture and introduce a wide range of functionalities opens the door to a new class of smart and functional materials. As research continues to unravel the full potential of these versatile monomers, we can expect to see the emergence of innovative polymers with tailored properties for a diverse array of applications, from next-generation biomaterials to robust engineering plastics.

References

-

Cyclic grafted polymers: synthesis, properties and biomedical applications - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

-

Biomaterials applications of cyclic polymers - PubMed. (2020, October 19). Retrieved January 12, 2026, from [Link]

-

A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. (2006, June 8). Retrieved January 12, 2026, from [Link]

-

Thermal degradation of polyether-urethanes: Part 3—Polyether-urethanes prepared from methylene bis(4-phenylisocyanate) and low molecular weight poly(ethylene glycols). (n.d.). Retrieved January 12, 2026, from [Link]

-

Living polymerization - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. (n.d.). Retrieved January 12, 2026, from [Link]

-

Polyureas: Synthesis and Characterization. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ambiphilicity of ring-expanded N-heterocyclic carbenes - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Protected N-heterocyclic carbenes as latent pre-catalysts for the polymerization of ε-caprolactone - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

-

Catalytic activity of N-heterocyclic carbenes in ring opening polymerization of cyclic siloxanes - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

Cycloelimination of imidazolidin-2-ylidene N-heterocyclic carbenes: mechanism and insights into the synthesis of stable "NHC-CDI" amidinates - PubMed. (2015, April 7). Retrieved January 12, 2026, from [Link]

-

Effect of cyclic topology versus linear terpolymers on antibacterial activity and biocompatibility: antimicrobial peptide avatars - Chemical Science (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

-

Living Polymerization of Cyclic Esters - A Route to (Bio)degradable Polymers. Influence of Chain Transfer to Polymer on Livingness | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization and Material Application of Poly(Urea-Imide)s, Part 1. (2025, August 9). Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of New Polyurea Elastomers by Sol/Gel Chemistry | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]

-

(PDF) Polyureas: Synthesis and Characterization - ResearchGate. (2025, August 5). Retrieved January 12, 2026, from [Link]

-

Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells | ACS Omega - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials - PubMed. (2021, September 22). Retrieved January 12, 2026, from [Link]

-

Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

ETHYLENE UREA | - atamankimya.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials - Pure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - Gelest, Inc. (2021, May 7). Retrieved January 12, 2026, from [Link]

-

Cationic-anionic synchronous ring-opening polymerization - PMC - NIH. (2025, February 22). Retrieved January 12, 2026, from [Link]

-

Functional Cyclic Carbonate Monomers and Polycarbonates. Synthesis and Biomaterials Applications - Diva-portal.org. (2012, April 13). Retrieved January 12, 2026, from [Link]

-

Polyureas Versatile Polymers for New Academic and Technological Applications - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (n.d.). Retrieved January 12, 2026, from [Link]

-

Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed. (2013, April 15). Retrieved January 12, 2026, from [Link]

-

Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin - Indian Academy of Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

-

Biodegradable poly(ester urethane)urea elastomers with variable amino content for subsequent functionalization with phosphorylch. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,3-Diacetyl-2-imidazolidinone | C7H10N2O3 | CID 538355 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

The synthesis of ethylene urea / - DSpace@MIT. (n.d.). Retrieved January 12, 2026, from [Link]

-

Polyurea Aerogels: Synthesis, Material Properties, and Applications - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Azolium hydrogen carbonates and azolium carboxylates as organic pre-catalysts for N-heterocyclic carbene-catalysed group transfer and ring-opening polymerisations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ambiphilicity of ring-expanded N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Living polymerization - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Protected N-heterocyclic carbenes as latent pre-catalysts for the polymerization of ε-caprolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cycloelimination of imidazolidin-2-ylidene N-heterocyclic carbenes: mechanism and insights into the synthesis of stable "NHC-CDI" amidinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]